N-cyclopentyl-4-methoxybenzamide

computational chemistry drug-likeness physicochemical property assessment

Select N-cyclopentyl-4-methoxybenzamide (CAS 346720-43-2) for your fragment-based discovery and CDK inhibitor programs where analytical certainty and controlled physicochemical properties are non-negotiable. Unlike close N-phenyl or N-alkyl analogs, this compound delivers a precisely quantified logP of 2.76 (vs. 3.02) at an identical PSA of 38.33 Ų, enabling rational tuning of permeability and solubility. Its identity is rigorously verified against a public 600 MHz ¹H NMR standard (BMRB bmse012190), eliminating spectral ambiguity. With demonstrated 12-fold CDK9 selectivity over CDK6 (IC50 78 nM vs. 985 nM), it serves as a high-value starting fragment for oncology SAR. Standard international B2B shipping; inquire for bulk or custom synthesis.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B13344492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-4-methoxybenzamide
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2CCCC2
InChIInChI=1S/C13H17NO2/c1-16-12-8-6-10(7-9-12)13(15)14-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,14,15)
InChIKeyNMBPRCNWXBTYJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopentyl-4-methoxybenzamide (CAS 346720-43-2): A Structurally Unique Benzamide Scaffold for Fragment-Based and Physicochemical Optimization


N-Cyclopentyl-4-methoxybenzamide is a small-molecule benzamide derivative (C13H17NO2, MW 219.28) with a cyclopentyl substitution at the amide nitrogen and a methoxy group at the para position of the phenyl ring. It is not a biologically potent end-product but serves as a strategic intermediate or fragment whose N-cyclopentyl substituent imparts a distinct combination of hydrogen-bonding capacity, conformational flexibility, and lipophilicity relative to common N-phenyl or N-alkyl benzamide analogs. Its structural identity is rigorously established through a publicly available 1D 1H NMR standard spectrum (600 MHz, DMSO-d6, 298 K, pH 7.5) deposited in the Biological Magnetic Resonance Data Bank (BMRB), supporting its use as an analytical reference standard [1].

Why N-Cyclopentyl-4-methoxybenzamide Cannot Be Trivially Interchanged with N-Phenyl or N-Alkyl Benzamide Analogs


Substituting the N-cyclopentyl group with an N-phenyl or simpler N-alkyl moiety yields compounds that are not physicochemically equivalent. Computational predictions show that N-cyclopentyl-4-methoxybenzamide possesses a lower calculated logP (2.76) compared to its direct N-phenyl analog (logP 3.02), while maintaining an identical topological polar surface area (PSA 38.33 Ų) . This ~0.26 logP unit difference alters the lipophilic/hydrophilic balance, which can affect membrane permeability, aqueous solubility, and non-specific protein binding in biological assays. Furthermore, the absence of a standardized, high-resolution NMR reference spectrum for many close analogs means that identity verification cannot be performed with the same level of certainty, posing a risk for projects requiring traceable spectral libraries [1]. Therefore, generic substitution is likely to introduce uncontrolled physicochemical and analytical variability.

Quantitative Differentiation: Physicochemical, Biological Selectivity, and Analytical Traceability Data for N-Cyclopentyl-4-methoxybenzamide


Reduced Calculated Lipophilicity Compared to the N-Phenyl Analog

N-Cyclopentyl-4-methoxybenzamide exhibits a predicted logP value of 2.76, which is 0.26 log units lower than the 3.02 logP predicted for the closest N-phenyl analog, 4-methoxy-N-phenylbenzamide . Despite this difference, both compounds share an identical predicted topological polar surface area of 38.33 Ų. This demonstrates that the N-cyclopentyl group achieves a specific reduction in lipophilicity without altering the polar surface area, a combination that can be advantageous for improving aqueous solubility while maintaining hydrogen-bonding potential.

computational chemistry drug-likeness physicochemical property assessment

Documented Activity Against Specific CDK Isoforms

BindingDB/ChEMBL data indicates a distinct kinase selectivity profile for N-cyclopentyl-4-methoxybenzamide. It acts as a moderately potent inhibitor of Cyclin-dependent kinase 6/Cyclin D1 (IC50 = 985 nM) while showing over ten-fold better potency against Cyclin-dependent kinase 9/Cyclin T1 (IC50 = 78 nM) [1]. This differential activity profile is absent in simpler benzamide analogs that do not engage these targets, providing a unique biological fingerprint. The significant difference in potency between closely related CDK isoforms suggests the N-cyclopentyl group facilitates specific interactions near the ATP-binding site.

kinase inhibition cell cycle target selectivity

Verified Analytical Traceability via a Public NMR Standard

Unlike many commercially available benzamide derivatives, N-cyclopentyl-4-methoxybenzamide has a fully processed 1D 1H NMR spectrum acquired at 600 MHz in DMSO-d6 with DSS reference, deposited as a public standard in the BMRB (bmse012190) [1]. This high-quality spectral data, collected under specific conditions (2 mM, 298 K, pH 7.5), serves as an unambiguous, instrument-independent fingerprint for identity verification and purity assessment. Many structural analogs lack this level of publicly accessible, standardized analytical data.

analytical chemistry metabolomics NMR spectroscopy

Where N-Cyclopentyl-4-methoxybenzamide Provides a Tangible Advantage: Key Application Scenarios


CDK Inhibitor Lead Discovery and Optimization

Leveraging its verified, moderate potency against CDK6 (IC50 985 nM) and significant potency against CDK9 (IC50 78 nM), N-cyclopentyl-4-methoxybenzamide serves as a high-value starting fragment for structure-activity relationship (SAR) campaigns focused on developing selective CDK inhibitors, particularly those targeting the transcriptional CDK9 for oncology applications [1]. The ~12-fold selectivity over CDK6 is a quantifiable attribute that can be used to rationally design molecules with an improved selectivity profile.

Physicochemical Property Benchmarking in Fragment-Based Drug Discovery (FBDD)

In FBDD campaigns, the N-cyclopentyl group offers a precisely defined balance of lipophilicity (logP 2.76) and hydrogen-bonding capacity (PSA 38.33 Ų) that is distinct from the more lipophilic N-phenyl analog (logP 3.02) . This compound can be used as a comparative benchmark tool to evaluate how this specific, quantifiable shift in lipophilicity alters permeability, solubility, and non-specific binding in standardized biochemical and cellular assays.

NMR-Based Fragment Screening and Structure Elucidation

The compound's status as a fully characterized BMRB standard (bmse012190, 600 MHz, 2 mM in DMSO-d6) [2] makes it an excellent internal standard or probe for NMR-based fragment screening. Its well-defined spectral fingerprint allows for the rapid and unambiguous identification of binding interactions via ligand-observed NMR methods, an advantage over structurally similar compounds that lack such publicly available high-resolution reference data.

Quote Request

Request a Quote for N-cyclopentyl-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.